molecular formula C13H12N4OS B12583158 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol CAS No. 646510-68-1

6-(p-tolylmethylsulfanyl)-9H-purin-2-ol

Cat. No.: B12583158
CAS No.: 646510-68-1
M. Wt: 272.33 g/mol
InChI Key: PVQVDFUCIRMLLL-UHFFFAOYSA-N
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Description

6-(p-tolylmethylsulfanyl)-9H-purin-2-ol is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound features a purine core structure with a p-tolylmethylsulfanyl group attached at the 6-position and a hydroxyl group at the 2-position. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids (DNA and RNA) and their involvement in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the p-tolylmethylsulfanyl precursor.

    Nucleophilic Substitution: The p-tolylmethylsulfanyl group is introduced to the purine core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-(p-tolylmethylsulfanyl)-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

    Substitution: The p-tolylmethylsulfanyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(p-tolylmethylsulfanyl)-9H-purin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to cellular receptors, affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    6-(p-tolylmethylsulfanyl)-9H-purin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    6-(p-tolylmethylsulfanyl)-9H-purin-2-thiol: Contains a thiol group at the 2-position.

Uniqueness

6-(p-tolylmethylsulfanyl)-9H-purin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 2-position can participate in hydrogen bonding, influencing its interactions with biological targets and its solubility properties.

Properties

CAS No.

646510-68-1

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-[(4-methylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C13H12N4OS/c1-8-2-4-9(5-3-8)6-19-12-10-11(15-7-14-10)16-13(18)17-12/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

PVQVDFUCIRMLLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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